N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide: is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous purification steps to meet the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazole and indole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- (E)-2-((1-®-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its combined pyrazole and indole structures, which confer unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H18N4O3/c1-9-7-14(19-20(9)2)18-16(21)11-8-10-12(22-3)5-6-13(23-4)15(10)17-11/h5-8,17H,1-4H3,(H,18,19,21) |
InChI Key |
JYOLJRQGRHUIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC |
Origin of Product |
United States |
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